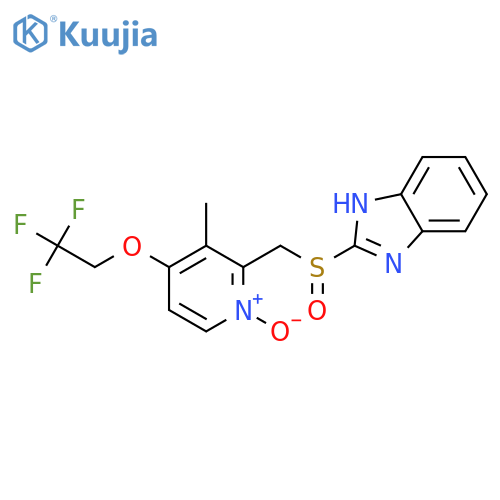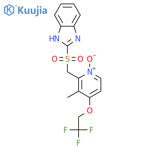- Efficient synthesis of N-oxide derivatives: Substituted 2-(2-(pyridyl-N-oxide)methylsulphinyl)benzimidazoles, Synthetic Communications, 2007, 37(17), 2861-2868
Cas no 213476-12-1 (Lansoprazole N-Oxide)

Lansoprazole N-Oxide structure
商品名:Lansoprazole N-Oxide
CAS番号:213476-12-1
MF:C16H14F3N3O3S
メガワット:385.360872745514
MDL:MFCD22380629
CID:854382
PubChem ID:23656863
Lansoprazole N-Oxide 化学的及び物理的性質
名前と識別子
-
- Lansoprazole N-Oxide
- 1H-Benzimidazole, 2-[[[3-methyl-1-oxido-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]sulfinyl]-
- 2-[[3-methyl-1-oxido-4-(2,2,2-trifluoroethoxy)pyridin-1-ium-2-yl]methylsulfinyl]-1H-benzimidazole
- LANSOPRAZOLE EP IMPURITY A (""N-OXIDE"")
- UNII-51C3Z1Q9J3
- 2-(((1H-benzo[d]imidazol-2-yl)sulfinyl)methyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine 1-oxide
- Lansoprazole Imp. A
- SCHEMBL13841008
- 2-[(RS)-[[3-Methyl-1-oxido-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl]sulphinyl]-1H-benzimidazole (Lansoprazole N-Oxide)
- 213476-12-1
- 1346604-20-3
- Lansoprazole EP Impurity A
- LANSOPRAZOLE IMPURITY A [EP IMPURITY]
- AS-82621
- 1H-BENZIMIDAZOLE, 2-(((3-METHYL-1-OXIDO-4-(2,2,2-TRIFLUOROETHOXY)-2-PYRIDINYL)METHYL)SULFINYL)-
- LansoprazoleN-oxide
- 2-[(RS)-[[3-Methyl-1-oxido-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl]sulphinyl]-1H-benzimidazole; Lansoprazole Imp. A (EP); Lansoprazole N-Oxide; Lansoprazole Impurity A
- LANSOPRAZOLE IMPURITY, LANSOPRAZOLE N-OXIDE- [USP IMPURITY]
- 2-((RS)-((3-METHYL-4-(2,2,2-TRIFLUOROETHOXY)PYRIDIN-2-YL)METHYL)SULFINYL)-1H-BENZIMIDAZOLE
- Lansoprazole-d4N-Oxide
- BCP17470
- F19338
- OBGHBYDDJGHGNS-UHFFFAOYSA-N
- EN300-20041979
- A1-03883
- 2-[(1H-1,3-BENZODIAZOLE-2-SULFINYL)METHYL]-3-METHYL-4-(2,2,2-TRIFLUOROETHOXY)PYRIDIN-1-IUM-1-OLATE
- Q27260891
- 51C3Z1Q9J3
-
- MDL: MFCD22380629
- インチ: InChI=1S/C16H14F3N3O3S/c1-10-13(22(23)7-6-14(10)25-9-16(17,18)19)8-26(24)15-20-11-4-2-3-5-12(11)21-15/h2-7H,8-9H2,1H3,(H,20,21)
- InChIKey: OBGHBYDDJGHGNS-UHFFFAOYSA-N
- ほほえんだ: CC1=C(C=C[N+](=C1CS(=O)C2=NC3=CC=CC=C3N2)[O-])OCC(F)(F)F
計算された属性
- せいみつぶんしりょう: 385.07100
- どういたいしつりょう: 385.07079698g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 8
- 重原子数: 26
- 回転可能化学結合数: 5
- 複雑さ: 511
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 99.6Ų
- 疎水性パラメータ計算基準値(XlogP): 2
じっけんとくせい
- 密度みつど: 1.53±0.1 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 196-200 ºC (dec.)
- ようかいど: ほとんど溶けない(0.017 g/l)(25ºC)、
- PSA: 99.65000
- LogP: 4.41440
Lansoprazole N-Oxide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Cooke Chemical | M7357558-100mg |
LansoprazoleN-oxide |
213476-12-1 | 95% | 100mg |
RMB 11772.00 | 2025-02-21 | |
| TRC | L175035-50mg |
Lansoprazole N-Oxide |
213476-12-1 | 50mg |
$1182.00 | 2023-05-18 | ||
| TRC | L175035-100mg |
Lansoprazole N-Oxide |
213476-12-1 | 100mg |
$1740.00 | 2023-05-18 | ||
| Enamine | EN300-20041979-0.25g |
2-[(1H-1,3-benzodiazole-2-sulfinyl)methyl]-3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-1-ium-1-olate |
213476-12-1 | 95% | 0.25g |
$785.0 | 2023-09-16 | |
| TRC | L175035-10mg |
Lansoprazole N-Oxide |
213476-12-1 | 10mg |
$ 362.00 | 2023-09-07 | ||
| BAI LING WEI Technology Co., Ltd. | 1172265-100MG |
Lansoprazole N-oxide, 98% |
213476-12-1 | 98% | 100MG |
¥ 14715 | 2022-04-26 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-488703-2.5 mg |
Lansoprazole N-Oxide, |
213476-12-1 | 2.5 mg |
¥3,234.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-488771-1 mg |
Lansoprazole-d4 N-Oxide, |
213476-12-1 | 1mg |
¥2,858.00 | 2023-07-11 | ||
| BAI LING WEI Technology Co., Ltd. | J60L175035-5mg |
Lansoprazole N-Oxide |
213476-12-1 | 5mg |
¥3264 | 2023-11-24 | ||
| BAI LING WEI Technology Co., Ltd. | J60L175035-25mg |
Lansoprazole N-Oxide |
213476-12-1 | 25mg |
¥10672 | 2023-11-24 |
Lansoprazole N-Oxide 合成方法
合成方法 1
はんのうじょうけん
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; 145 min, 0 °C; 15 min, 0 °C
リファレンス
Lansoprazole N-Oxide Raw materials
Lansoprazole N-Oxide Preparation Products
Lansoprazole N-Oxide 関連文献
-
Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725
-
Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339
-
He Gong,Xiaohong Li Analyst, 2011,136, 2242-2246
213476-12-1 (Lansoprazole N-Oxide) 関連製品
- 176219-04-8(Omeprazole N-Oxide)
- 1083100-27-9(N-3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinylmethyl Lansoprazole Sulfide)
- 934294-22-1(Lansoprazole-d4 (benzimidazole-4,5,6,7-d4))
- 163119-30-0(Lansoprazole Sulfide N-Oxide)
- 1329613-29-7(5-Hydroxy Lansoprazole Potassium Salt)
- 138530-94-6((R)-Lansoprazole)
- 131926-98-2(1H-Benzimidazol-6-ol,2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]sulfinyl]-)
- 103577-45-3(Lansoprazole)
- 924663-38-7(Rabeprazole N-Oxide)
- 953787-54-7(Lansoprazole Sulfone N-Oxide)
推奨される供給者
Amadis Chemical Company Limited
(CAS:213476-12-1)Lansoprazole N-Oxide

清らかである:99%/99%/99%/99%
はかる:25mg/50mg/100mg/250mg
価格 ($):181.0/307.0/521.0/885.0

